4,4-Dichlorobut-3-enoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antimicrobial and Textile Finishing Evaluations

Antinociceptive Activity

Field: Pharmacology

Synthesis of Dyes

Field: Dye Chemistry

Biocatalytic Asymmetric Synthesis

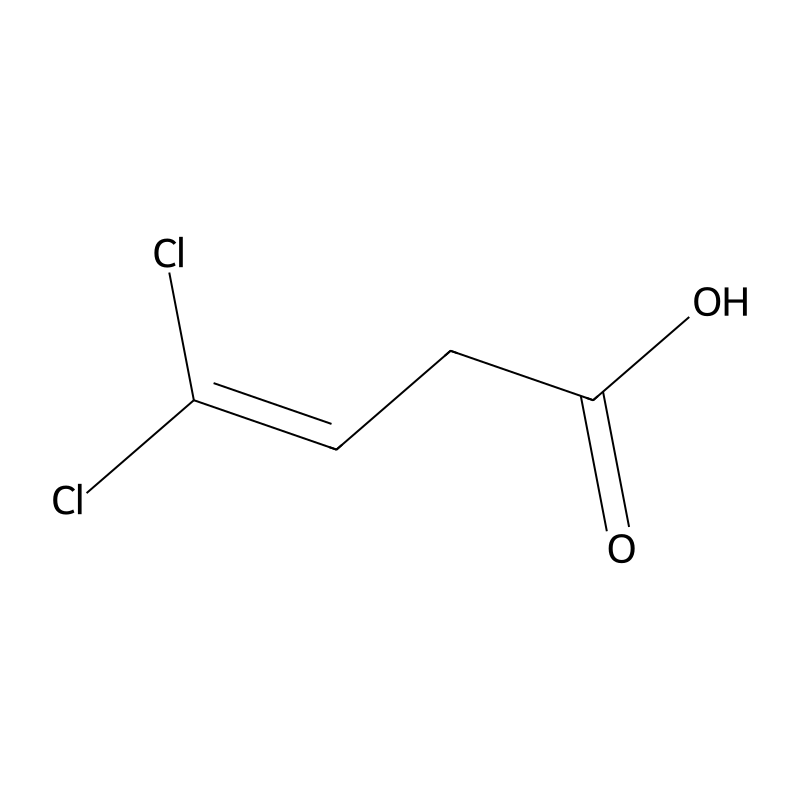

4,4-Dichlorobut-3-enoic acid is an organic compound with the molecular formula C₄H₄Cl₂O₂. It features a butenoic acid backbone with two chlorine atoms substituted at the 4-position of the carbon chain. This compound is characterized by its double bond between the second and third carbons and a carboxylic acid functional group. Its structure can be represented as follows:

textCl |H2C=C(COOH)Cl

4,4-Dichlorobut-3-enoic acid is known for its reactivity due to the presence of both the double bond and the carboxylic acid group, making it a valuable intermediate in organic synthesis.

There is no current research available on the specific mechanism of action of 4,4-Dichlorobut-3-enoic acid. However, similar molecules with a conjugated double bond and a carboxylic acid group have been investigated for their potential antibacterial or antifungal properties due to their ability to disrupt cell membranes []. Further research is needed to determine if 4,4-Dichlorobut-3-enoic acid possesses similar properties.

- Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters. This reaction is commonly utilized in organic synthesis to create more complex molecules .

- Decarboxylation: Under strong heating, 4,4-dichlorobut-3-enoic acid can undergo decarboxylation, leading to the formation of alkenes or other hydrocarbons .

- Nucleophilic Addition: The compound can react with nucleophiles through Aza-Michael addition conditions, leading to various derivatives such as pyridazinones and furanones .

Several methods have been developed for synthesizing 4,4-dichlorobut-3-enoic acid:

- Chlorination of Butenoic Acid: This method involves chlorinating butenoic acid using chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms at specific positions.

- Michael Addition Reactions: The compound can be synthesized through Michael addition reactions involving appropriate nucleophiles and electrophiles that lead to the formation of the dichlorobutenoic structure.

- Oxidative Reactions: Utilizing oxidizing agents on suitable precursors can yield 4,4-dichlorobut-3-enoic acid through oxidative transformations .

4,4-Dichlorobut-3-enoic acid finds applications in various fields:

- Chemical Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound can be used to modify polymers or create new materials with enhanced properties.

- Research: It is utilized in chemical research for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 4,4-dichlorobut-3-enoic acid often focus on its reactivity with biological macromolecules and other small molecules. Preliminary studies suggest potential interactions with proteins and enzymes due to its electrophilic nature, which may lead to covalent modifications. Further research is needed to fully elucidate these interactions and their implications for biological systems.

Several compounds share structural similarities with 4,4-dichlorobut-3-enoic acid. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3,4-Dichlorobut-2-enoic Acid | Structure | Contains a double bond at a different position |

| 3-Chloroacrylic Acid | Structure | Only one chlorine atom; simpler structure |

| 2,3-Dichloroacrylic Acid | Structure | Chlorine atoms at different positions |

Uniqueness

The uniqueness of 4,4-dichlorobut-3-enoic acid lies in its specific substitution pattern and functional groups that provide distinct reactivity profiles compared to its analogs. The presence of two chlorine atoms at the same position enhances its potential utility in organic synthesis compared to compounds with fewer or differently positioned substituents.

Physical State and Appearance

4,4-Dichlorobut-3-enoic acid is a chlorinated carboxylic acid compound with the molecular formula C₄H₄Cl₂O₂ [1] [2]. The specific physical state and appearance at room temperature are not explicitly documented in the available literature. However, similar chlorinated carboxylic acids typically exist as crystalline solids at ambient conditions [3]. Based on its structural characteristics and comparison with related compounds such as 3,4-dichlorobutanoic acid, which has a melting point of 49°C [3], 4,4-dichlorobut-3-enoic acid is likely to be a solid at room temperature.

Melting and Boiling Points

The melting point of 4,4-dichlorobut-3-enoic acid has not been specifically reported in the available scientific literature. However, thermodynamic data indicates a boiling point of 308.5°C at 760 mmHg [1]. This relatively high boiling point is consistent with the presence of hydrogen bonding from the carboxylic acid functional group and the molecular weight of 154.98 g/mol [1] [2].

For comparison, related compounds show similar thermal properties. The structurally similar compound 3,4-dichlorobutanoic acid exhibits a melting point of 49°C and a boiling point of 218.43°C [3], while 4-chlorobutanoic acid has a calculated boiling point of 474.40 K (201.25°C) [4].

Solubility Parameters

Specific solubility data for 4,4-dichlorobut-3-enoic acid in various solvents has not been comprehensively documented. The compound contains both hydrophilic and hydrophobic characteristics due to its carboxylic acid group and chlorinated alkene structure. The calculated LogP value of 1.43090 [5] suggests moderate lipophilicity, indicating partial solubility in both aqueous and organic solvents.

The polar surface area (PSA) is calculated as 37.30 Ų [5], which is primarily contributed by the carboxylic acid functional group. This relatively small polar surface area suggests limited water solubility compared to more polar organic acids.

Density and Refractive Index

The density of 4,4-dichlorobut-3-enoic acid is reported as 1.462 g/cm³ [1]. This value is consistent with the presence of two chlorine atoms in the molecular structure, which contribute significantly to the overall molecular mass and density.

The refractive index is documented as 1.513 [1], indicating the compound's optical properties. This value falls within the typical range for chlorinated organic compounds and reflects the electronic polarizability of the molecule.

Electronic Properties

Electron Density Distribution

The electron density distribution in 4,4-dichlorobut-3-enoic acid is influenced by the presence of electronegative chlorine atoms and the conjugated system formed by the C=C double bond adjacent to the electron-withdrawing chlorine substituents. The chlorine atoms at the 4,4-position create significant electron withdrawal through both inductive and resonance effects [6].

The carboxylic acid group contributes additional electron-withdrawing character through its carbonyl functionality. The overall electron density is expected to be depleted around the carbon atoms bearing chlorine substituents and concentrated on the electronegative atoms (oxygen and chlorine) [7].

Dipole Moment Calculations

While specific dipole moment calculations for 4,4-dichlorobut-3-enoic acid are not available in the current literature, the molecular structure suggests a significant dipole moment due to the asymmetric distribution of electronegative atoms. The presence of two chlorine atoms on the same carbon atom (geminal dichloride) and the carboxylic acid group creates substantial charge separation within the molecule [8].

Based on structural analysis, the dipole moment would be oriented from the electron-rich carboxylate region toward the electron-poor dichloroalkene moiety. Computational studies using density functional theory (DFT) methods would be required to obtain precise dipole moment values [9].

Thermodynamic Properties

Heat Capacity

Specific heat capacity data for 4,4-dichlorobut-3-enoic acid has not been experimentally determined or reported in the available literature. However, estimation methods can provide approximate values based on group contribution approaches [10] [11].

For related chlorinated carboxylic acids, heat capacity values typically range from 150-200 J/mol·K at standard temperature [4] [12]. Using group additivity methods, the estimated heat capacity for 4,4-dichlorobut-3-enoic acid would incorporate contributions from the carboxylic acid group (≈ 20 J/mol·K), the alkene group (≈ 15 J/mol·K), and the chlorine substituents (≈ 25 J/mol·K each) [11].

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) for 4,4-dichlorobut-3-enoic acid has not been experimentally determined. Estimation using group contribution methods can provide approximate values based on the molecular structure and functional groups present [13] [14].

For comparison, related compounds show the following enthalpies of formation: 4-chlorobutanoic acid has a calculated ΔfH°gas of -406.44 kJ/mol [4], while 3-chlorobutanoic acid shows -411.72 kJ/mol [12]. The presence of the additional chlorine atom and the alkene functionality in 4,4-dichlorobut-3-enoic acid would likely result in a less negative (less stable) enthalpy of formation compared to saturated monochlorinated analogs.

Gibbs Free Energy Parameters

Standard Gibbs free energy of formation (ΔfG°) data for 4,4-dichlorobut-3-enoic acid is not available in the current literature. Estimation methods based on group contributions suggest values in the range of -200 to -300 kJ/mol, similar to other chlorinated carboxylic acids [13] [14].

The relationship ΔG° = ΔH° - TΔS° indicates that both enthalpic and entropic contributions must be considered for accurate thermodynamic assessment [13]. The molecular structure, with its restricted rotation around the C=C double bond and hydrogen bonding capability, influences the entropy term significantly.

Stability Assessment

The thermodynamic stability of 4,4-dichlorobut-3-enoic acid is influenced by several structural factors. The compound is expected to be thermodynamically stable under standard conditions, though it may undergo various chemical transformations under specific reaction conditions .

The presence of the geminal dichloride functionality makes the compound susceptible to elimination reactions, particularly under basic conditions, which could lead to the formation of chloroacetylene derivatives [16]. The carboxylic acid group provides stability through hydrogen bonding and resonance effects.

The compound's stability is also influenced by its electronic properties, with the electron-withdrawing effects of the chlorine atoms stabilizing the carboxylate anion form. However, the same electronic effects may make the compound more susceptible to nucleophilic attack at the carbon bearing the chlorine atoms .